molecular formula C15H20N2O2S B12723710 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- CAS No. 88655-29-2

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo-

Cat. No.: B12723710
CAS No.: 88655-29-2
M. Wt: 292.4 g/mol
InChI Key: CMPCDBNOBSATKY-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with a thioxo group and a propoxyphenyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a suitable aldehyde with a thiourea derivative, followed by cyclization and subsequent functionalization to introduce the propoxyphenyl ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidinone derivatives.

    Substitution: The propoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Halogenated or nitrated derivatives of the propoxyphenyl group.

Scientific Research Applications

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thioxo group can form strong interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo-
  • 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo-

Uniqueness

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.

Properties

CAS No.

88655-29-2

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

1-[2-(4-propoxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C15H20N2O2S/c1-2-11-19-13-5-3-12(4-6-13)7-9-17-10-8-14(18)16-15(17)20/h3-6H,2,7-11H2,1H3,(H,16,18,20)

InChI Key

CMPCDBNOBSATKY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=S

Origin of Product

United States

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